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Introduction
The budding yeast Saccharomyces cerevisiae protein kinase Bur1, in conjunction with its

cyclin partner Bur2, plays a critical role in the regulation of transcription elongation. As a cyclin-

dependent kinase (CDK), the Bur1-Bur2 complex is essential for cell viability and is involved in

multiple phosphorylation events that facilitate the transition of RNA Polymerase II (Pol II) from

initiation to productive elongation.[1][2] Bur1 has been shown to phosphorylate several key

substrates, including the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, the

transcription elongation factor Spt5, and contributes to the monoubiquitination of histone H2B.

[3][4] These phosphorylation events are crucial for the recruitment of other elongation factors,

such as the PAF1 complex, and for maintaining chromatin architecture during transcription.

Given its central role in gene expression, Bur1 is a potential target for therapeutic intervention,

making the quantitative analysis of its target genes essential for both basic research and drug

development.

These application notes provide a comprehensive guide to the quantitative analysis of BUR1
target genes using reverse transcription quantitative PCR (RT-qPCR). Included are detailed

protocols for experimental execution, data analysis, and visualization of the relevant signaling

pathways and workflows.
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The Bur1 kinase is a central regulator of transcription elongation, influencing a cascade of

events that ensure efficient mRNA synthesis. The following diagrams illustrate the key signaling

pathway involving Bur1 and the general experimental workflow for analyzing the expression of

its target genes.
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Caption: The BUR1 signaling pathway in transcription elongation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body-img
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Yeast Culture and Treatment
(e.g., WT vs. bur1 mutant, drug treatment)

2. Total RNA Isolation

3. Reverse Transcription (cDNA Synthesis)

4. Quantitative PCR (qPCR)

5. Data Analysis (ΔΔCt Method)

6. Results Interpretation and Visualization
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Caption: Experimental workflow for qPCR analysis of BUR1 target genes.
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Quantitative Data Presentation
The following tables provide a template for presenting quantitative PCR data for BUR1 target

genes. This structured format allows for easy comparison of gene expression levels between

different experimental conditions.

Table 1: qPCR Primer Sequences for Selected BUR1 Target and Reference Genes

Gene Name
Forward Primer (5'
to 3')

Reverse Primer (5'
to 3')

Amplicon Size (bp)

ACT1 (Reference)
TGGATTCCGGTGAT

GGTGTTACT

TGGACCACTTTCGT

CGTATTC TT
150

PMA1 (Reference)
GGTGGTATTGCCGC

TTTATCTCT

CTTGGTGTTGGCAC

CATTCTTTA
120

SUC2
GCTTTGAACCTTTTT

CCAAAGCC

TCGGCCAAAACAGA

GAGAGAGAT
100

GAL1
TTACCTTTCCCGTTT

TTGGCTTC

AGCCATTCCAGCCA

GTTATTTCT
130

RPL25
AAGACCGTTGCTAC

CGCTGCTA

TCCGCTTCTTCTTCT

TGGCTTC
110

Note: Primer sequences are examples and should be validated for specificity and efficiency

before use. The selection of target genes can be based on published microarray or RNA-seq

data from bur1 mutants. For instance, a study of the bur1-107 mutant identified 115

differentially expressed genes.[2][5]

Table 2: Relative Quantification of BUR1 Target Gene Expression
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Experiment
al Condition

Target Gene Average Ct
ΔCt (Target
- Reference)

ΔΔCt (ΔCt
Sample -
ΔCt
Control)

Fold
Change (2-
ΔΔCt)

Wild Type

(Control)
SUC2 22.5 4.5 0.0 1.0

bur1 mutant SUC2 24.0 6.0 1.5 0.35

Wild Type

(Control)
GAL1 20.1 2.1 0.0 1.0

bur1 mutant GAL1 21.8 3.8 1.7 0.31

Wild Type +

Inhibitor
RPL25 19.3 1.3 0.0 1.0

Wild Type

(DMSO)
RPL25 19.2 1.2 -0.1 1.07

Note: Data presented are hypothetical and for illustrative purposes. The reference gene used

for normalization is ACT1 (hypothetical average Ct of 18.0 for all samples).

Experimental Protocols
The following protocols provide a detailed methodology for the quantitative analysis of BUR1
target genes.

Protocol 1: Yeast Culture and RNA Isolation
Yeast Strains and Growth Conditions:

Use a wild-type Saccharomyces cerevisiae strain (e.g., BY4741) and a corresponding

bur1 mutant strain.

Grow yeast cultures in appropriate media (e.g., YPD or synthetic complete medium) at

30°C with shaking to mid-log phase (OD600 of 0.5-0.8).
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For drug treatment studies, add the inhibitor or vehicle control (e.g., DMSO) to the cultures

and incubate for the desired time.

Cell Harvesting:

Harvest 5-10 OD600 units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

Decant the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C

until RNA isolation.

Total RNA Isolation:

Isolate total RNA using a hot acid phenol-chloroform extraction method or a commercially

available yeast RNA isolation kit.

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be

~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.

Protocol 2: Reverse Transcription (cDNA Synthesis)
Reaction Setup:

In a nuclease-free tube, combine 1-2 µg of total RNA with oligo(dT) primers and/or random

hexamers.

Add nuclease-free water to a final volume of 10 µL.

Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.

Reverse Transcription Reaction:

Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and

reverse transcriptase enzyme.

Add the master mix to the RNA/primer mixture.
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Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10

minutes, 42°C for 50 minutes, and 70°C for 15 minutes to inactivate the enzyme).

The resulting cDNA can be stored at -20°C.

Protocol 3: Quantitative PCR (qPCR)
Primer Design and Validation:

Design primers with a melting temperature (Tm) of 58-62°C, a GC content of 40-60%, and

an amplicon size of 100-200 bp.

Validate primer efficiency by generating a standard curve with a serial dilution of cDNA.

The efficiency should be between 90-110%.

Confirm primer specificity by melt curve analysis and by running the PCR product on an

agarose gel to ensure a single product of the correct size.

qPCR Reaction Setup:

Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse

primers (final concentration of 200-500 nM each), and nuclease-free water.

Add the master mix to a 96- or 384-well qPCR plate.

Add diluted cDNA (typically 1-5 µL) to each well. Include no-template controls (NTCs) for

each primer set.

Run at least three technical replicates for each sample.

Thermocycling Conditions:

A typical qPCR program includes an initial denaturation step (e.g., 95°C for 3 minutes),

followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension

(60°C for 1 minute).

Include a melt curve analysis at the end of the run to verify the specificity of the amplified

products.
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Protocol 4: Data Analysis
Data Collection:

Collect the cycle threshold (Ct) values for each reaction from the qPCR instrument

software. The Ct value is the cycle number at which the fluorescence signal crosses a

predetermined threshold.

Relative Quantification (ΔΔCt Method):

Step 1: Normalize to a Reference Gene (ΔCt). For each sample, calculate the difference in

Ct values between the target gene and a stably expressed reference gene (e.g., ACT1 or

PMA1).

ΔCt = Ct(target gene) - Ct(reference gene)

Step 2: Normalize to the Control Condition (ΔΔCt). Calculate the difference between the

ΔCt of your experimental sample and the ΔCt of your control sample (e.g., wild type or

vehicle-treated).

ΔΔCt = ΔCt(experimental sample) - ΔCt(control sample)

Step 3: Calculate Fold Change. The fold change in gene expression is calculated as 2-

ΔΔCt.

Conclusion
The protocols and guidelines presented here provide a robust framework for the quantitative

analysis of BUR1 target genes. By employing these methods, researchers can accurately

assess the impact of BUR1 activity on gene expression, providing valuable insights into the

mechanisms of transcription elongation and aiding in the development of novel therapeutic

strategies targeting this essential kinase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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